2,6-Diphenoxypyridine

Description

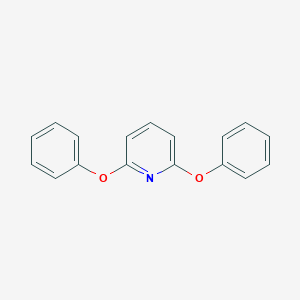

Structure

3D Structure

Properties

Molecular Formula |

C17H13NO2 |

|---|---|

Molecular Weight |

263.29g/mol |

IUPAC Name |

2,6-diphenoxypyridine |

InChI |

InChI=1S/C17H13NO2/c1-3-8-14(9-4-1)19-16-12-7-13-17(18-16)20-15-10-5-2-6-11-15/h1-13H |

InChI Key |

HNMMGGMSQSKUMF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=NC(=CC=C2)OC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=CC=C2)OC3=CC=CC=C3 |

solubility |

0.6 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Diphenoxypyridine and Its Derivatives

Established Synthetic Routes to the 2,6-Diphenoxypyridine Core

The construction of the this compound core is predominantly achieved through nucleophilic aromatic substitution, utilizing halogenated pyridines as precursors. Grignard reactions also present a viable, though less common, synthetic pathway.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is the most prevalent method for synthesizing the this compound scaffold. acs.orgnih.govlibretexts.org This strategy typically involves the reaction of a 2,6-dihalo- or 2,6-disubstituted pyridine (B92270) derivative with phenol (B47542) or its corresponding phenoxide. The reactivity of the pyridine ring is enhanced by the presence of electron-withdrawing groups, which facilitate the nucleophilic attack. libretexts.org

The reaction generally proceeds by the addition of a nucleophile to the aryl halide, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the halide ion restores the aromaticity of the ring, yielding the substituted product. The choice of solvent and base is critical for the success of these reactions. For instance, the synthesis of unsymmetric 2,6-diaryloxypyridines can be achieved through a sequential double substitution of dihalo groups on 2,6-dichloro- or dibromopyridines with phenol derivatives. worktribe.com

Research has shown that pentafluoropyridine (B1199360) can undergo sequential nucleophilic aromatic substitution with substituted phenols to yield 3,5-difluoro-triaryloxypyridine derivatives. ethernet.edu.et Computational studies have indicated that in certain fluorinated pyridines, the 2,6-positions are vacant of electron density and thus suitable for SNAr substitution. acs.org

| Reactants | Catalyst/Base | Solvent | Product | Yield | Reference |

| 2,6-Dichloropyridine (B45657), Phenol derivative | K₂CO₃ | DMSO | Unsymmetric 2,6-diaryloxypyridine | Not specified | worktribe.com |

| 4-(3,5-Dibromophenyl)-2,3,5,6-tetrafluoropyridine, Phenol | Cesium carbonate | DMF | 4-(3,5-Dibromophenyl)-3,5-difluoro-2,6-diphenoxypyridine | Not specified | acs.org |

| Pentafluoropyridine, Substituted phenols | Not specified | Not specified | 3,5-Difluoro-triaryloxypyridine derivatives | Not specified | ethernet.edu.et |

Precursor Chemistry: From Halogenated Pyridines to Diphenoxy Scaffolds

The synthesis of this compound relies heavily on the availability of suitable precursors, primarily halogenated pyridines. wikipedia.org 2,6-Dichloropyridine is a common starting material, which can be synthesized by the reaction of pyridine with chlorine. wikipedia.orggoogle.com Another method involves the liquid-phase reaction of 2-chloropyridine (B119429) with chlorine at elevated temperatures without a catalyst. google.com

Once obtained, these dihalogenated pyridines serve as electrophilic substrates for nucleophilic substitution with phenols. The reaction of 2,6-dihalopyridines with two equivalents of a cyanophenol in the presence of a base is a common route to produce diphenoxy derivatives. acs.org The reactivity of the halogen substituent is a key factor, with fluorine being a better leaving group than chlorine in nucleophilic aromatic substitutions on the pyridine ring. researchgate.net This difference in reactivity can be exploited for the selective synthesis of substituted pyridines. For example, 3-substituted-2,6-difluoropyridines can be prepared from their 2,6-dichloro counterparts and subsequently used to synthesize 2,3,6-trisubstituted pyridines via tandem nucleophilic aromatic substitution. researchgate.net

| Precursor | Reagents | Conditions | Product | Reference |

| Pyridine | Chlorine | Gas phase, high temperature or photocatalysis | 2,6-Dichloropyridine | wikipedia.orggoogle.com |

| 2-Chloropyridine | Chlorine | Liquid phase, ≥160 °C, no catalyst | 2,6-Dichloropyridine | google.com |

| 2,6-Dihalopyridine | 2 equiv. Cyanophenol, Base | Not specified | Diphenoxy derivative | acs.org |

| 3-Substituted-2,6-dichloropyridines | Cesium fluoride | DMSO | 3-Substituted-2,6-difluoropyridines | researchgate.net |

Grignard Reactions in this compound Synthesis

While less common than SNAr reactions, Grignard reactions offer an alternative route for the synthesis of substituted pyridines. organic-chemistry.orgnih.govorganic-chemistry.org This method often involves the reaction of a pyridine N-oxide with a Grignard reagent. For instance, the sequential addition of Grignard reagents to pyridine N-oxides can yield 2-substituted and subsequently 2,6-disubstituted pyridines. nih.govorganic-chemistry.org

The process typically begins with the addition of a Grignard reagent to a pyridine N-oxide in a solvent like THF at room temperature. nih.govorganic-chemistry.org Subsequent treatment with a reagent such as acetic anhydride (B1165640) or DMF can lead to the formation of 2-substituted pyridines or 2-substituted pyridine N-oxides, respectively. nih.govorganic-chemistry.org The latter can then react with a second Grignard reagent to afford 2,6-disubstituted pyridines. nih.govorganic-chemistry.org This method allows for the synthesis of both symmetrical and unsymmetrical 2,6-disubstituted pyridines. organic-chemistry.org

Another approach involves the reaction of 2,6-dibromopyridine (B144722) with magnesium to form a dimagnesium compound, which can then react with other electrophiles. researchgate.net For example, 2,6-diallylpyridine has been synthesized from 2,6-dibromopyridine and allyl bromide via a Grignard reagent. researchgate.net

| Starting Material | Reagents | Intermediate/Product | Reference |

| Pyridine N-oxide | 1. Grignard reagent (R-MgX), THF; 2. Acetic anhydride | 2-Substituted pyridine | nih.govorganic-chemistry.org |

| Pyridine N-oxide | 1. Grignard reagent (R-MgX), THF; 2. DMF | 2-Substituted pyridine N-oxide | nih.govorganic-chemistry.org |

| 2-Substituted pyridine N-oxide | Second Grignard reagent | 2,6-Disubstituted pyridine | nih.govorganic-chemistry.org |

| 2,6-Dibromopyridine | 1. Mg; 2. Allyl bromide | 2,6-Diallylpyridine | researchgate.net |

Functionalization and Derivatization Strategies for this compound

Further functionalization of the this compound core allows for the synthesis of a diverse range of derivatives with tailored properties. Key strategies include the introduction of substituents at the 4-position and the regioselective synthesis of more complex substitution patterns.

Introduction of Aryloxy Substituents at the 4-Position

The introduction of an aryloxy group at the 4-position of the this compound scaffold has been explored in the context of developing novel therapeutic agents. researchgate.netpusan.ac.kr A series of triaryloxypyridines have been designed and synthesized as factor Xa inhibitors. researchgate.net The synthesis of these compounds often starts from polyfluorinated pyridines, such as pentafluoropyridine. ethernet.edu.etresearchgate.net

The high electrophilicity of perfluoroheteroaromatic systems makes them highly reactive towards a wide range of nucleophiles. researchgate.net The substitution pattern on these systems can be controlled by the reaction conditions and the nature of the nucleophile. For instance, in the reaction of pentafluoropyridine with hydroxybenzaldehydes, mildly basic conditions favor substitution at the C-4 position. researchgate.net This regioselectivity allows for the synthesis of 4-aryloxy-2,6-diphenoxypyridines.

Regioselective Synthesis of Substituted 2,6-Diphenoxypyridines

The regioselective synthesis of substituted 2,6-diphenoxypyridines is crucial for fine-tuning the properties of the final molecule. Various strategies have been developed to control the position of substituents on the pyridine ring.

One approach involves the use of pyridine N-oxides, which can be regioselectively alkylated, arylated, or alkynylated at the 2-position. nih.govorganic-chemistry.org This method provides a pathway to 2-substituted pyridines, which can be further functionalized. Copper-catalyzed reactions of heterocyclic N-oxides with Grignard reagents have also been shown to be a direct and regioselective method for producing 2-substituted N-heterocycles. organic-chemistry.org

Palladium-catalyzed reactions offer another avenue for the regioselective synthesis of 2,6-disubstituted pyridines. rsc.org For example, the denitrogenation of arylated pyridotriazoles can generate 6-aryl-2-benzoylpyridines. rsc.org Additionally, the regioselectivity of nucleophilic substitution on di- and trihalopyridines can be controlled by reaction parameters, allowing for selective substitution at the 2- or 6-positions. researchgate.net For example, while nucleophilic attack on pentafluoropyridine typically occurs at the 4-position, using 3-hydroxybenzaldehyde (B18108) under harsh conditions can lead to the selective replacement of fluorine at the C-2 and/or C-6 positions. researchgate.net

Multi-component Reaction Approaches for Incorporating the this compound Core

Multi-component reactions offer a powerful and efficient strategy for the synthesis of complex heterocyclic scaffolds from simple starting materials in a single step. organic-chemistry.orgorganic-chemistry.orgnih.gov For the incorporation of the this compound core, the primary MCR strategy involves the synthesis of 2,6-disubstituted pyridine precursors, such as 2,6-dihydroxypyridines or 2,6-diaminopyridines. These precursors can then undergo subsequent chemical transformations to yield the desired this compound derivatives.

One of the most relevant MCRs for this purpose is the Guareschi-Thorpe reaction, which provides access to 2,6-dihydroxypyridine (B1200036) derivatives (which exist in tautomeric equilibrium with 6-hydroxypyridin-2(1H)-ones). nih.govnih.govrsc.org This reaction typically involves the condensation of a β-dicarbonyl compound, a cyano-containing active methylene (B1212753) compound (like ethyl cyanoacetate (B8463686) or cyanoacetamide), and an ammonia (B1221849) source. nih.gov The resulting 2,6-dihydroxypyridine can then be converted to a 2,6-dihalopyridine, a versatile intermediate for introducing the phenoxy moieties via nucleophilic aromatic substitution.

A notable advancement in the Guareschi-Thorpe reaction is the use of aqueous media and user-friendly reagents like ammonium (B1175870) carbonate, which can act as both the nitrogen source and a reaction promoter, aligning with the principles of green chemistry. nih.govrsc.org

The following table summarizes a representative Guareschi-Thorpe reaction for the synthesis of a 2,6-dihydroxypyridine precursor.

Table 1: Guareschi-Thorpe Synthesis of a 2,6-Dihydroxypyridine Precursor

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl cyanoacetate | Ethyl acetoacetate | Ammonium carbonate | Water/Ethanol | 2,6-Dihydroxy-4-methylnicotinonitrile | High | nih.gov |

| Cyanoacetamide | 1,3-Dicarbonyls | Ammonium carbonate | Aqueous medium | Hydroxy-cyanopyridines | High | nih.govrsc.org |

Another MCR approach involves the one-pot, three-component condensation of aldehydes, malononitrile, and ammonium acetate, which has been shown to produce 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles. kemdikbud.go.id While requiring more extensive chemical modification, these highly functionalized pyridines also serve as potential precursors to the 2,6-disubstituted pyridine core.

The Hantzsch pyridine synthesis is another well-known MCR for generating pyridine derivatives. organic-chemistry.orgtandfonline.comwikipedia.orgresearchgate.net However, it classically yields 1,4-dihydropyridines, which upon oxidation lead to symmetrically substituted pyridines, typically at the 3 and 5 positions, making it less direct for accessing the 2,6-substitution pattern required for this compound. organic-chemistry.orgwikipedia.org

Reactivity and Mechanistic Studies of 2,6 Diphenoxypyridine

Participation in Nucleophilic Aromatic Substitution (SNAr) Processes

The pyridine (B92270) ring, being electron-deficient, is generally susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. This reactivity is a consequence of the electron-withdrawing nature of the nitrogen atom, which can stabilize the negative charge in the resulting intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is a crucial factor in determining the feasibility of a nucleophilic aromatic substitution (SNAr) reaction. osaka-u.ac.jpworktribe.com In principle, for 2,6-diphenoxypyridine, nucleophilic attack could occur at the pyridine ring, or the phenoxy groups could act as leaving groups.

While direct participation of this compound in SNAr reactions where the phenoxy group is displaced is not extensively documented, its synthesis often involves the reverse process. For instance, diaryloxypyridines are synthesized through the nucleophilic substitution of dihalopyridines with phenol (B47542) derivatives. nih.gov The treatment of 2,6-dichloropyridines with phenol under basic conditions selectively yields the corresponding diphenoxy product. nih.gov This highlights the utility of SNAr in constructing the this compound scaffold.

The reactivity of halogenated pyridines towards nucleophiles is well-established, with the order of reactivity generally being 4-halo > 2-halo > 3-halo. uoanbar.edu.iq This preference is attributed to the superior stabilization of the anionic intermediate when the attack occurs at the ortho or para position to the nitrogen. uoanbar.edu.iq In the context of derivatized 2,6-diphenoxypyridines, such as those with halogen substituents on the pyridine or phenyl rings, SNAr reactions can be anticipated to follow these general principles, allowing for further functionalization.

A study on the pyridinolysis of Z-aryl thiophene-2-carbodithioates with X-pyridines in acetonitrile (B52724) provides insight into the mechanism of nucleophilic substitution involving pyridines. The reaction proceeds through a zwitterionic tetrahedral intermediate, and a change in the rate-determining step from the breakdown to the formation of this intermediate is observed as the basicity of the pyridine nucleophile increases. koreascience.kr

Table 1: Reactivity of Chloropyridine Isomers in Nucleophilic Substitution

| Isomer | Relative Reactivity with Methoxide | Rationale for Reactivity |

|---|---|---|

| 2-Chloropyridine (B119429) | High | The negative charge of the intermediate is stabilized by the adjacent nitrogen atom. |

| 3-Chloropyridine | Low | The negative charge of the intermediate cannot be delocalized onto the nitrogen atom. |

| 4-Chloropyridine | Very High | The negative charge of the intermediate is effectively delocalized onto the nitrogen atom through resonance. |

This table is a generalized representation based on established principles of pyridine chemistry. uoanbar.edu.iq

Role in Condensation and Polymerization Reactions

The this compound unit can be incorporated into polymer backbones through condensation and polymerization reactions, imparting specific properties to the resulting materials. A notable example is the synthesis of a novel silicon-containing arylacetylene resin, poly(dimethylsilylene-ethylene-phenoxypyridyloxy-phenylene-ethylene) (PSPPY). nih.gov This polymer was synthesized via a Grignard reaction between 2,6-bis(4-ethynyl-phenoxy) pyridine and dimethyldichlorosilane. nih.gov

The resulting resin, PSPPY, exhibits a wide processing window and, upon curing, demonstrates excellent mechanical properties, low dielectric properties, and high thermal stability. nih.gov The flexural strength of the cured resin was reported to reach 58.7 MPa. nih.gov The incorporation of the rigid this compound moiety into the polymer chain contributes to these desirable characteristics.

Table 2: Properties of PSPPY Resin

| Property | Value/Description | Reference |

|---|---|---|

| Synthesis Method | Grignard reaction | nih.gov |

| Monomers | 2,6-bis(4-ethynyl-phenoxy) pyridine, dimethyldichlorosilane | nih.gov |

| Processing Window | 35 °C to 155 °C | nih.gov |

| Flexural Strength (cured) | 58.7 MPa | nih.gov |

Furthermore, the this compound unit has been utilized in the synthesis of block copolymers, such as poly(silylene diethynylbenzen) and poly(silylene dipropargyl aryl ether). osaka-u.ac.jp The inclusion of this structural unit can influence the thermal and mechanical properties of the final polymer.

Chemo- and Regioselectivity in Derivatization Reactions

The derivatization of this compound and its analogues can be achieved with a high degree of chemo- and regioselectivity, enabling the synthesis of complex molecular architectures. A prominent example is the palladium-catalyzed double intramolecular oxidative C-H/C-H coupling of monochlorinated 2,6-diaryloxypyridines to form bisbenzofuro[2,3-b:3',2'-e]pyridines (BBZFPys). nih.govmdpi.com This reaction proceeds with high regioselectivity, leading to the formation of a fused polycyclic aromatic system. mdpi.com The resulting chlorinated BBZFPys can be further functionalized through reactions like the Buchwald-Hartwig amination, demonstrating the utility of this selective derivatization in creating donor-acceptor π-conjugated compounds. mdpi.com

The synthesis of unsymmetrical 2,6-diaryloxypyridines can be achieved through the sequential nucleophilic substitution of 2,6-dihalopyridines. nih.gov By controlling the stoichiometry and reaction conditions, it is possible to first introduce one phenoxy group and then a different one, showcasing regiocontrol in the construction of the core molecule itself.

Table 3: Examples of Regioselective Derivatization of Pyridine Systems

| Starting Material Type | Reagents | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| Monochlorinated 2,6-diaryloxypyridines | Pd(TFA)₂, AgOAc | C-H bonds ortho to the oxygen on the phenoxy rings | Bisbenzofuro[2,3-b:3',2'-e]pyridines | nih.govmdpi.com |

| 2-Halopyridines | LDA, then E⁺ (e.g., S, Se, Te) | 3-position | 2-Halo-3-substituted pyridines | nih.gov |

Investigations of Reaction Pathways and Intermediates

Understanding the reaction pathways and the nature of intermediates is crucial for optimizing reaction conditions and predicting outcomes. In the palladium-catalyzed synthesis of bisbenzofuro[2,3-b:3',2'-e]pyridines from 2,6-diaryloxypyridines, preliminary kinetic isotope effect studies suggest that the C(aryl)-H bond cleavage may be the rate-determining step of the dehydrogenative cyclization. rsc.org This indicates that the oxidative C-H activation is a key event in the catalytic cycle.

For potential SNAr reactions on the pyridine ring of this compound, the reaction would proceed through a resonance-stabilized anionic intermediate, a Meisenheimer complex. uoanbar.edu.iq The stability of this intermediate, which is influenced by the position of attack and the nature of other substituents on the ring, would dictate the reaction pathway and regioselectivity. Attack at the 2- or 4-positions allows for delocalization of the negative charge onto the electronegative nitrogen atom, which is a stabilizing factor. uoanbar.edu.iq

In nucleophilic substitution reactions involving pyridines as nucleophiles, such as the pyridinolysis of aryl thiophene-2-carbodithioates, the mechanism can involve a zwitterionic tetrahedral intermediate. koreascience.kr The rate-determining step can shift from the breakdown to the formation of this intermediate depending on the electronic properties of the reactants. koreascience.kr This highlights the complexity of the reaction pathway and the potential for the mechanism to be finely tuned.

The directed lithiation of pyridines proceeds via the formation of a lithiated intermediate. The regioselectivity of this process is governed by the directing group, which coordinates to the lithium cation, positioning it for deprotonation at a specific site. nih.gov The resulting organolithium species is a potent nucleophile that can then react with various electrophiles.

Advanced Spectroscopic Characterization of 2,6 Diphenoxypyridine and Its Constructs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2,6-diphenoxypyridine and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Multi-nuclear NMR Techniques (e.g., ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

¹H-NMR Spectroscopy: Proton NMR (¹H-NMR) is fundamental in determining the structure of organic molecules. For this compound, the ¹H-NMR spectrum reveals distinct signals corresponding to the protons on the pyridine (B92270) and phenoxy rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine nitrogen and the phenoxy oxygen atoms. In a typical ¹H-NMR spectrum of this compound, the protons of the pyridine ring appear at specific chemical shifts, while the protons on the phenoxy groups resonate in the aromatic region. researchgate.net

¹³C-NMR Spectroscopy: Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing information about the carbon skeleton of the molecule. careerendeavour.com In the ¹³C-NMR spectrum of this compound, distinct signals are observed for the carbon atoms of the pyridine ring and the phenoxy groups. The chemical shifts of the carbon atoms directly attached to the nitrogen and oxygen atoms are significantly affected. rsc.org

¹⁹F-NMR Spectroscopy: For fluorinated derivatives of this compound, ¹⁹F-NMR spectroscopy is a powerful technique. nih.gov Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR analysis. magritek.com The chemical shifts in ¹⁹F-NMR are very sensitive to the electronic environment, allowing for precise characterization of fluorinated compounds. mdpi.com For instance, in 3,5-difluoro-2,6-diphenoxypyridine derivatives, the fluorine atoms would give rise to specific resonances in the ¹⁹F-NMR spectrum, providing crucial information about their position and electronic environment. dur.ac.uk The large chemical shift range of ¹⁹F-NMR reduces the likelihood of signal overlap, which is particularly advantageous when analyzing complex molecules with multiple fluorine atoms. magritek.commdpi.com

Interactive Data Table: Representative NMR Data for 2,6-Disubstituted Pyridines

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Reference |

| 2,6-Diphenylphenol | ¹H | - | 7.2-7.5 (m, 10H, Ar-H), 7.15 (t, 1H, Ar-H), 5.0 (s, 1H, OH) | m, t, s | chemicalbook.com |

| 2,6-Dimethoxyphenol | ¹H | - | 6.6-7.0 (m, 3H, Ar-H), 5.4 (s, 1H, OH), 3.8 (s, 6H, OCH₃) | m, s | chemicalbook.com |

| 2,6-Difluoropyridine | ¹H | - | 7.9 (m, 1H), 6.9 (m, 2H) | m | chemicalbook.com |

| 2-Phenylpyridine | ¹³C | CDCl₃ | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | - | rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of molecules. mt.comelsevier.com These methods provide a molecular fingerprint, allowing for the identification of functional groups and the characterization of molecular structure. mt.comamericanpharmaceuticalreview.com

Raman spectroscopy provides complementary information, especially for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. faccts.de For instance, the symmetric breathing modes of the aromatic rings in this compound are often prominent in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational spectra, which aids in the assignment of experimental bands. nih.govresearchgate.net

Interactive Data Table: Key Vibrational Modes for Pyridine and Phenoxy Moieties

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| C-H stretch (aromatic) | 3100-3000 | Stretching of C-H bonds on the pyridine and phenyl rings. nih.gov |

| C=C stretch (aromatic) | 1600-1450 | In-plane stretching of the carbon-carbon double bonds in the aromatic rings. |

| C=N stretch (pyridine) | 1650-1580 | Stretching of the carbon-nitrogen double bond within the pyridine ring. |

| C-O-C stretch (ether) | 1260-1000 | Asymmetric and symmetric stretching of the ether linkages. |

| Ring breathing (pyridine) | ~990 | Symmetric in-plane deformation of the entire pyridine ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. scienceready.com.au It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. savemyexams.com

For this compound, the mass spectrum will show a molecular ion peak (M+) corresponding to the mass of the intact molecule. savemyexams.com The high-resolution mass spectrum can provide the exact mass, which allows for the determination of the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org The molecular ion of this compound can undergo characteristic fragmentation pathways, such as cleavage of the ether bonds, leading to the formation of phenoxy and pyridyl fragments. miamioh.edu The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of selected ions, providing even more detailed structural insights. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Description |

| [M]+ | C₁₇H₁₃NO₂ | Molecular ion |

| [M - C₆H₅O]+ | C₁₁H₈NO | Loss of a phenoxy radical |

| [C₆H₅O]+ | C₆H₅O | Phenoxy cation |

| [C₅H₄N]+ | C₅H₄N | Pyridyl cation |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) and crystallography are the definitive methods for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. e-bookshelf.deyoutube.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound and its derivatives, single-crystal X-ray diffraction can reveal the precise conformation of the molecule, including the dihedral angles between the pyridine and phenoxy rings. rsc.org It can also elucidate how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds or π-π stacking, that may be present. nih.gov This information is crucial for understanding the physical properties of the material and for designing new materials with specific solid-state structures. For instance, the crystal structure of metal complexes containing ligands derived from this compound can be determined to understand the coordination geometry around the metal center. scirp.orgmdpi.com

Interactive Data Table: Example Crystallographic Data for a Pyridine Derivative

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P21212 |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Note: This is example data for a substituted pyridine derivative, 2-methoxy-4,6-diphenylnicotinonitrile, to illustrate typical parameters. nih.gov |

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Derived Materials

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important for characterizing polymers and other materials derived from this compound. labmanager.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. eag.com It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of polymeric materials. tainstruments.com For polymers incorporating the this compound unit, DSC can provide insights into how this rigid, aromatic structure influences the thermal properties of the polymer chain. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com This technique is used to evaluate the thermal stability and decomposition profile of materials. researchgate.net For polymers derived from this compound, TGA can determine the temperature at which the polymer begins to degrade, providing crucial information about its operational limits. The introduction of the this compound unit into a polymer backbone is often done to enhance its thermal stability. researchgate.net

Interactive Data Table: Thermal Properties of a Hypothetical Polymer Containing this compound

| Property | Technique | Typical Value | Significance |

| Glass Transition Temperature (Tg) | DSC | 150-200 °C | Indicates the transition from a rigid, glassy state to a more flexible, rubbery state. |

| Melting Temperature (Tm) | DSC | >300 °C | For semi-crystalline polymers, indicates the transition from a solid to a liquid state. |

| Decomposition Temperature (Td) | TGA | >400 °C | Temperature at which significant weight loss due to degradation begins, indicating thermal stability. |

Computational and Theoretical Investigations of 2,6 Diphenoxypyridine

Quantum Chemical Studies

Quantum chemical studies, which apply the principles of quantum mechanics to chemical problems, have been pivotal in elucidating the intrinsic properties of 2,6-diphenoxypyridine. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Calculations on this compound Derivatives

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.org It is a method that allows for high-quality, correlated calculations at a relatively low computational cost. esqc.org DFT calculations are used to confirm surface catalytic sites, assess catalytic activity, and explore potential reaction mechanisms. rsc.org

In the context of this compound derivatives, DFT calculations, often employing functionals like B3LYP with various basis sets, are used to optimize molecular geometries and understand their stability and reactivity. scirp.org For instance, theoretical studies on related heterocyclic compounds have successfully used the B3LYP/6-311G+(d,p) level of theory to optimize molecular structures. nih.gov Such calculations are crucial for understanding the behavior of these molecules in different chemical environments, including in the gas phase and in solution, often using models like the Polarized Continuum Model (PCM). scirp.org The introduction of the this compound unit into the main chain of silicon-containing arylacetylene resins has been a strategy to enhance their rheological properties. mdpi.comresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgunesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgunesp.br The energy and symmetry of these orbitals are crucial in determining the feasibility and stereochemical outcome of a reaction. imperial.ac.uk

For this compound and its derivatives, HOMO-LUMO analysis provides insights into their electronic properties and reactivity. The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the molecule's stability and reactivity. A smaller gap generally implies higher reactivity. These calculations help in predicting the most likely sites for electrophilic and nucleophilic attack. While powerful, the standard HOMO-LUMO approach can have limitations for larger, more complex systems where the frontier orbitals may be delocalized over a large portion of the molecule. nih.gov In such cases, alternative concepts like the Frontier Effective-for-Reaction Molecular Orbital (FERMO) have been developed to provide a more localized and chemically intuitive picture of reactivity. sapub.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, intermolecular interactions, and the macroscopic properties of materials. mdpi.comnih.gov

Conformational Preferences and Energy Landscapes of this compound

The flexibility of the two phenoxy groups attached to the pyridine (B92270) ring allows this compound to adopt various conformations. Understanding these conformational preferences is crucial as they can significantly influence the molecule's properties and its interactions with other molecules. MD simulations can be used to explore the potential energy surface of the molecule, identifying low-energy conformations and the energy barriers between them. rug.nl This provides a detailed "energy landscape" that governs the molecule's dynamic behavior. nih.gov The analysis of dihedral angles is a key component of these studies, revealing the preferred orientations of the different parts of the molecule. rug.nl The conformational preferences of related cyclic structures have been shown to be critical when incorporated into larger molecules like peptides. nih.gov

Simulations of Intermolecular Interactions and Rheological Behavior in Derived Materials

MD simulations are particularly valuable for understanding the properties of materials derived from this compound, such as polymers and resins. These simulations can model the complex intermolecular interactions that govern the material's bulk properties. For example, the introduction of the this compound unit into silicon-containing arylacetylene resins has been investigated using MD simulations to understand its effect on the rheological behavior of the resin. mdpi.com These simulations, often using force fields like COMPASS, can calculate properties such as interaction energies, diffusion coefficients, and glass transition temperatures. mdpi.com Such studies have shown that increasing weak intermolecular interactions can improve the high-temperature resistance of these resins. mdpi.com The rheological properties of polymers containing this compound units have been explored through rotational rheological tests, providing valuable data for processing these materials. rsc.orgmdpi.com

Theoretical Approaches to Structure-Activity/Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools that aim to correlate the chemical structure of a compound with its biological activity or physical properties. nih.gov These models are widely used in drug discovery and materials science to predict the behavior of new, untested compounds. nih.gov

For derivatives of this compound, SAR and QSAR (Quantitative Structure-Activity Relationship) approaches can be employed to guide the design of new molecules with desired properties. For instance, in the development of Factor Xa inhibitors, a series of this compound derivatives were synthesized and their activity was evaluated, providing data for building SAR models. nih.gov These models can identify key structural features that are important for a particular activity, allowing for the targeted design of more potent or selective compounds. The process involves two main steps: the characterization of the chemical structures and the application of chemometric techniques to establish the relationship between structure and activity. nih.gov These models can be used to predict activity on both an ordinal (e.g., active vs. inactive) and a continuous scale. nih.gov

Applications of 2,6 Diphenoxypyridine in Advanced Chemical Research

In Polymer Chemistry and Materials Science

The incorporation of 2,6-diphenoxypyridine into polymer architectures is a key strategy for developing advanced materials with superior performance characteristics. Its use is particularly prominent in the synthesis of specialty resins designed for applications demanding high thermal stability and mechanical robustness.

Incorporation of this compound Units into Polymer Backbones

The integration of this compound units directly into the main chain of polymers is a modern approach to modify material properties. researchgate.netresearchgate.net This is often achieved by first synthesizing a difunctional monomer derived from this compound, which can then undergo polymerization. A prime example is the use of 2,6-bis(4-ethynyl-phenoxy) pyridine (B92270) as a monomer. researchgate.netresearchgate.netresearchgate.net This monomer contains reactive ethynyl (B1212043) groups that facilitate its polymerization into long-chain structures, effectively embedding the rigid and thermally stable diphenoxypyridine core into the polymer backbone. researchgate.netd-nb.infonih.gov This strategy has been successfully employed to create novel silicon-containing arylacetylene resins. researchgate.netresearchgate.netresearchgate.net The introduction of such heterocyclic aromatic units is a recognized method to enhance the rheological properties and performance of thermosetting resins. researchgate.netresearchgate.net

Synthesis and Characterization of Silicon-Containing Arylacetylene Resins with this compound Units

A significant application of this compound is in the synthesis of novel silicon-containing arylacetylene (PSA) resins. researchgate.netjst.go.jp Researchers have successfully created a resin designated as poly(dimethylsilylene‐ethylene‐phenoxypyridyloxy‐phenylene‐ethylene) (PSPPY) through the Grignard reaction of 2,6‐bis(4‐ethynyl‐phenoxy) pyridine with dimethyldichlorosilane. researchgate.netresearchgate.netresearchgate.net

The synthesis and resulting properties of these resins have been thoroughly investigated using a suite of analytical techniques: researchgate.netresearchgate.netresearchgate.net

Structural Characterization: ¹H-NMR (Proton Nuclear Magnetic Resonance) and FT-IR (Fourier Transform Infrared) spectroscopy are used to confirm the chemical structure of the synthesized resin. researchgate.netresearchgate.net

Molecular Weight Analysis: Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and distribution of the polymer chains. researchgate.net

Crystallinity and Thermal Transitions: X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are utilized to study the amorphous or crystalline nature of the resin and to identify its thermal transition points, such as the processing window. researchgate.netresearchgate.net The PSPPY resin was found to have a wide processing window, ranging from 35 °C to 155 °C. researchgate.netresearchgate.net

Thermal Stability: Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the cured resin. researchgate.netresearchgate.net

Mechanical Testing: A universal testing machine is used to measure the mechanical properties, such as flexural strength, of the cured resin. researchgate.netresearchgate.net

Development of Block Copolymers Featuring this compound-Derived Segments

The modification of poly(silylene arylacetylene)s (PSAs) is an active area of research to enhance their processability and mechanical properties for applications in advanced composites. mdpi.comnih.gov One successful strategy involves creating block copolymers, which combines different polymer segments to achieve a synergistic blend of properties. mdpi.comnih.govmdpi.com For instance, three-block copolymers of poly(silylene diethynylbenzene) and poly(silylene dipropargyl aryl ether) have been synthesized, demonstrating improved processability and mechanical strength over the homopolymer. mdpi.comnih.gov

While direct synthesis of block copolymers explicitly featuring this compound segments is an area of ongoing development, the introduction of various structural units into the PSA main chain is a known strategy to tune resin properties. researchgate.netresearchgate.net This includes the incorporation of the this compound unit itself, which has been shown to impart desirable characteristics to the resulting polymer. researchgate.netresearchgate.netresearchgate.net Therefore, the development of block copolymers containing these specialized pyridine-based segments represents a logical and promising direction for creating next-generation high-performance materials. mdpi.comnih.govdntb.gov.ua

Influence of this compound Units on Polymer Properties

The inclusion of the this compound moiety has a demonstrable impact on the key performance indicators of the resulting polymers, notably their thermal stability and mechanical strength.

The thermal stability of polymers is a critical factor for their application in high-temperature environments. mdpi.com Silicon-containing arylacetylene resins are known for their exceptional heat resistance. mdpi.com For example, the benchmark poly[(phenylsilylene)-ethynylene-1,3-phenyleneethynylene] (MSP) shows a 5% weight loss temperature (Td5) of 860 °C. mdpi.com

Table 1: Thermal Stability of Various Silicon-Containing Arylacetylene Resins

| Polymer/Resin | Key Structural Feature | Td5 (°C) in N₂ | Td5 (°C) in Air | Char Yield at 800°C (%) | Reference |

|---|---|---|---|---|---|

| MSP | Phenylsilylene-ethynylene-phenyleneethynylene | 860 | - | 94 (at 1000°C) | mdpi.com |

| ABA-A Copolymer | Block copolymer with dipropargyloxy diphenyl propane | 560 | 518 | 87.2 | mdpi.com |

| ABA-O Copolymer | Block copolymer with dipropargyloxy diphenyl ether | 602 | - | 89.4 | mdpi.com |

| PODSA-MM-C | 2,5-diphenyl- Current time information in Bangalore, IN.connectedpapers.comnih.gov-oxadiazole | 458 | 460 | - | nih.gov |

| PODSA-2P-MM-C | 2,5-diphenyl- Current time information in Bangalore, IN.connectedpapers.comnih.gov-oxadiazole with phenyl side groups | 466 | 470 | - | nih.gov |

| PODSA-2E-MM-C | 2,5-diphenyl- Current time information in Bangalore, IN.connectedpapers.comnih.gov-oxadiazole with phenylacetylene (B144264) side groups | 485 | 465 | - | nih.gov |

Mechanical properties, such as flexural strength, define the ability of a material to resist deformation under load and are crucial for structural applications. uobabylon.edu.iqeolss.net The incorporation of the this compound unit has been shown to produce resins with excellent mechanical characteristics. researchgate.netresearchgate.net

The cured PSPPY resin demonstrates a high flexural strength, reaching 58.7 MPa at room temperature. researchgate.netresearchgate.net This value is competitive with other high-performance thermosetting resins. For comparison, introducing flexible aryl ether units into other PSA resins containing hexafluoroisopropylidene has resulted in flexural strengths of over 75.1 MPa. rsc.org In the realm of block copolymers, the flexural strength of a cured ABA-A copolymer reached 40.2 MPa, illustrating an improvement over the corresponding homopolymer due to the introduction of more polar segments. mdpi.comnih.gov

Table 2: Mechanical Properties of Cured Resins Containing Pyridine and Other Heterocyclic Units

| Cured Resin | Key Structural Feature | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |

|---|---|---|---|---|

| PSPPY | This compound | 58.7 | - | researchgate.netresearchgate.net |

| PODSA-MP | 2,5-diphenyl- Current time information in Bangalore, IN.connectedpapers.comnih.gov-oxadiazole | 69.6 | 2.4 | researchgate.net |

| ABA-A Copolymer | Block copolymer with dipropargyloxy diphenyl propane | 40.2 | 3.1 | mdpi.comnih.gov |

| PSAs with Hexafluoroisopropylidene | Aryl ether and -CF₃ groups | >75.1 | - | rsc.org |

Dielectric Properties and Water Uptake of Materials

The integration of the this compound moiety into polymer backbones is a strategic approach to developing high-performance materials with low dielectric constants and low water uptake, which are critical for applications in microelectronics and aerospace.

Research into silicon-containing arylacetylene resins has demonstrated the impact of incorporating the this compound unit. For instance, a novel silicon-containing arylacetylene resin, poly(dimethylsilylene‐ethylene‐phenoxypyridyloxy‐phenylene‐ethylene) (PSPPY), was synthesized from 2,6‐bis(4‐ethynyl‐phenoxy) pyridine. researchgate.net The introduction of this polar aromatic ether structure was initially thought to potentially compromise relaxation temperatures, but it endowed the resulting resin with a wide processing window and high mechanical properties. researchgate.net The dielectric constant of the cured PSPPY resin was found to be stable across a range of frequencies, a desirable characteristic for dielectric materials.

In poly(arylene ether)s, the introduction of bulky, symmetric fluorine-containing groups is a common strategy to reduce the dielectric constant by decreasing the dipole moment and increasing the free volume. mdpi.comsemanticscholar.org Similarly, the rigid and bent structure of the this compound unit can disrupt polymer chain packing, increasing free volume and thereby lowering both the dielectric constant and water absorption. semanticscholar.orgrsc.org The hydrophobicity of a material is crucial for maintaining the stability of its dielectric constant, as water is a highly polar molecule that can adversely affect dielectric performance. mdpi.comsemanticscholar.org Materials incorporating this compound are designed to be hydrophobic to ensure stable dielectric properties. mdpi.com The water absorption of such modified resins is typically low; for example, silicon-containing arylacetylene resins with large side groups, a feature that can be mimicked by the phenoxy groups of this compound, exhibit water absorption of less than 0.8 wt% after 160 hours. rsc.org This low moisture uptake is critical for preventing deterioration of electrical properties. semanticscholar.org

Below is a table summarizing the dielectric properties and water uptake for representative polymers incorporating structural features similar to or including this compound.

| Polymer System | Dielectric Constant (εr) @ 1 MHz | Dielectric Loss (tanδ) @ 1 MHz | Water Absorption (%) | Reference |

|---|---|---|---|---|

| Poly(arylene ether nitrile) (PEN) Composite | 2.32 | <0.016 | Low (Hydrophobic) | nih.gov |

| Crosslinked Fluorinated Poly(arylene ether) | 2.17 | 0.011 | Low (Contact Angle >90°) | mdpi.com |

| Poly(aryl ether ketone) (PEK-InmOCF) | 2.84 (at 10 GHz) | <0.007 (at 10 GHz) | N/A | semanticscholar.org |

| Silicon-Containing Arylacetylene Resin (PODSA-MM-C) | N/A | N/A | <0.8 | rsc.org |

In Coordination Chemistry and Supramolecular Assemblies

This compound serves as a versatile ligand in the construction of metal complexes and as a building block for elaborate supramolecular structures, driven by its unique electronic and steric properties.

The pyridine nitrogen atom and the ether oxygen atoms of the two phenoxy groups in this compound provide multiple donor sites, enabling it to act as a chelating ligand for various metal ions.

This compound can function as a tridentate ligand, coordinating to a central metal ion through its central pyridine nitrogen and the two ether oxygen atoms (an N,O,O-donor set). This chelation leads to the formation of two stable five-membered rings, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting complex. libretexts.orguni-muenchen.de The flexibility of the phenoxy groups allows the ligand to adapt to the steric and electronic requirements of different metal centers.

| Coordination Number | Typical Geometry | Relevant Ligand Type | Bond Angles | Reference |

|---|---|---|---|---|

| 2 | Linear | Monodentate | 180° | savemyexams.com |

| 4 | Tetrahedral | Monodentate / Bidentate | 109.5° | savemyexams.com |

| 4 | Square Planar | Monodentate / Bidentate | 90° | savemyexams.com |

| 6 | Octahedral | Tridentate / Bidentate / Monodentate | 90° | solubilityofthings.comsavemyexams.com |

The synthesis of metal complexes involving this compound typically follows established procedures in coordination chemistry. jmchemsci.comyu.edu.jo The process generally involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a solvent where both components are soluble. jmchemsci.commdpi.com The choice of solvent and reaction conditions, such as temperature, can influence the final product's structure and purity. mdpi.com

A variety of analytical techniques are employed to confirm the formation and elucidate the structure of the resulting complexes. ajol.inforesearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the coordination of the ligand to the metal. A shift in the vibrational frequencies of the C-N bond in the pyridine ring and the C-O-C bonds of the ether groups can confirm their participation in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination are indicative of complex formation.

UV-Visible Spectroscopy reveals information about the electronic transitions within the complex, which are often responsible for their color.

Elemental Analysis is used to confirm the stoichiometry of the complex, ensuring the metal-to-ligand ratio is as expected. yu.edu.jo

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. tue.nlnih.gov this compound is an excellent candidate for constructing such architectures due to its potential for engaging in various non-covalent bonding events.

Molecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures. nih.govmdpi.com This process is governed by a combination of specific non-covalent interactions. mdpi.comnih.gov For this compound and its derivatives, the key interactions driving self-assembly include:

π-π Stacking: The electron-rich phenyl and pyridine rings can stack on top of each other, an interaction that helps to stabilize the resulting supramolecular structure. scielo.org.mx

van der Waals Forces: These non-specific attractive forces are ubiquitous and play a significant role in the close packing of molecules within the supramolecular architecture. nih.gov

These weak, reversible interactions allow for the "bottom-up" construction of complex and functional architectures. mdpi.com The specific arrangement of molecules is highly dependent on the balance of these forces, as well as interactions with the surrounding solvent or substrate. mdpi.comarxiv.org The study of these assemblies often involves techniques like single-crystal X-ray diffraction to visualize the intricate network of interactions in the solid state. rsc.org

Supramolecular Architectures Incorporating this compound

Role of this compound Conformation in Supramolecular Design and Cyclization Tendencies

The conformation of the this compound unit is a critical factor in the design of supramolecular assemblies and influences its propensity to engage in cyclization reactions. The pyridine core provides a rigid structural element, while the rotational freedom of the two phenoxy groups allows for a degree of conformational flexibility. This balance between rigidity and flexibility is pivotal for its application in creating pre-organized host molecules and in directing the formation of specific cyclic products.

While extensive research on the supramolecular chemistry of many pyridine-based ligands exists, detailed conformational analysis of this compound itself in the context of supramolecular design is not widely documented in publicly available literature. However, related studies on substituted pyridines and diphenoxy-containing molecules offer insights. For instance, the supramolecular structure of pyridine-2,6-dicarboxylic acid, a related 2,6-substituted pyridine, is known to form one-dimensional structures stabilized by strong hydrogen bonds. asianpubs.org The orientation of the phenoxy groups in this compound, governed by steric and electronic interactions, would similarly dictate its intermolecular interactions, such as π-π stacking and hydrogen bonding, which are fundamental to the construction of larger supramolecular architectures. mdpi.com

The tendency of this compound derivatives to undergo cyclization is exploited in the synthesis of various heterocyclic and macrocyclic structures. The spatial arrangement of the phenoxy groups can direct intramolecular reactions, leading to the formation of new rings. While specific studies focusing solely on the cyclization tendencies of the parent this compound are limited, the principles of cyclization reactions involving related structures are well-established. For example, various catalytic methods are employed for the cyclization of enynes and other unsaturated systems, which could be applicable to functionalized this compound derivatives. researchgate.netbeilstein-journals.orgmdpi.com The conformation of the starting material is crucial in determining the feasibility and stereochemical outcome of such cyclization reactions.

Catalytic Applications of this compound-Metal Complexes in Organometallic Chemistry

The field of organometallic chemistry extensively utilizes metal complexes for a wide array of catalytic transformations. mdpi.commdpi.com Ligands play a crucial role in modulating the reactivity and selectivity of the metal center. Pyridine-containing ligands, in particular, are widely employed due to their versatile coordination chemistry. However, based on available literature, the direct application of this compound as a ligand in catalytically active metal complexes for organometallic chemistry is not well-documented.

While there is a vast body of research on the catalytic applications of metal complexes with various nitrogen-containing ligands, such as Schiff bases, researchgate.netbeilstein-journals.org pincer ligands, nih.govmdpi.com and terpyridines, nih.gov specific examples featuring the this compound scaffold are scarce. The steric bulk of the two phenoxy groups might hinder its coordination to a metal center or limit the access of substrates to the catalytic site.

In Medicinal Chemistry: Chemical Design and Structure-Activity Relationship (SAR) Studies

The this compound scaffold has proven to be a particularly valuable template in medicinal chemistry, most notably in the development of inhibitors for serine proteases, such as Factor Xa, a key enzyme in the blood coagulation cascade. Current time information in Bangalore, IN.researchgate.netresearchgate.netnih.gov

Design Principles for this compound Scaffolds in Enzyme Inhibition (e.g., Factor Xa)

The design of potent and selective Factor Xa inhibitors based on the this compound scaffold follows several key principles. The central pyridine ring acts as a rigid linker, positioning the two phenoxy groups in a specific spatial orientation to interact with the enzyme's active site. Current time information in Bangalore, IN. This rigid core helps to minimize the entropic penalty upon binding to the protein. Current time information in Bangalore, IN.

A crucial design element is the introduction of basic groups, such as amidines, on the phenoxy rings. rug.nl These basic groups are designed to bind to specific pockets within the Factor Xa active site. For instance, one basic group typically occupies the S1 specificity pocket, which is a common feature for Factor Xa inhibitors. A second basic group can be positioned to interact with the S3/S4 pocket, contributing to both potency and selectivity. researchgate.net

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Extensive Structure-Activity Relationship (SAR) studies have been conducted on this compound derivatives to optimize their potency and selectivity as Factor Xa inhibitors. Current time information in Bangalore, IN.researchgate.netrug.nl These investigations have systematically explored the effects of modifying different parts of the molecule.

Modifications to the substituents on the this compound scaffold have a profound impact on the biological activity of these compounds. The nature and position of these substituents are critical for achieving high potency and selectivity.

For example, the introduction of a hydroxyl group in the para position of the phenoxy ring that carries the proximal amidine group can increase the potency against Factor Xa by one to two orders of magnitude. Current time information in Bangalore, IN.researchgate.net This enhancement is attributed to the formation of a hydrogen bond with the Ser195 residue in the catalytic triad (B1167595) of the enzyme. Current time information in Bangalore, IN.

The choice of the basic group is also a key determinant of activity. While bisamidine compounds have shown potency, replacing one of the amidine groups with alternatives like a methyl imidazoline (B1206853) or a dimethylamide has been shown to increase selectivity against related serine proteases such as trypsin and thrombin. Current time information in Bangalore, IN.rug.nl

Furthermore, substitutions at the 4-position of the pyridine ring have been explored to improve pharmacokinetic properties. For instance, the introduction of various aryloxy substituents at this position has led to the identification of inhibitors with improved oral availability in animal models. Current time information in Bangalore, IN.

The table below summarizes the inhibitory activity of selected this compound derivatives against human Factor Xa, trypsin, and thrombin, illustrating the impact of substituent modifications.

| Compound | R | X | Factor Xa Ki (nM) | Trypsin Ki (nM) | Thrombin Ki (nM) |

| 6h | H | F | 12 | >1100 | >12000 |

| 5d | O(CH2)2N(CH3)2 | H | 0.2 | >2500 | >2500 |

| 5e | O(CH2)2OH | H | 0.12 | >1000 | >1000 |

Data sourced from multiple research articles highlighting SAR studies of this compound derivatives. Current time information in Bangalore, IN.

Computational modeling plays a crucial role in understanding the SAR of this compound derivatives by providing insights into their binding modes with target proteins like Factor Xa. researchgate.netrug.nl Molecular docking and other computational techniques are used to predict and analyze the interactions between the inhibitor and the amino acid residues in the enzyme's active site. nih.govjyu.fimdpi.com

These models help to rationalize the observed SAR data. For instance, computational studies can visualize the hydrogen bonding network and hydrophobic interactions that contribute to the high affinity of potent inhibitors. nih.gov The proposed binding modes, often guided by X-ray crystal structures of related inhibitors bound to the target or homologous proteins, can explain why certain substituents enhance potency while others are detrimental.

For example, modeling studies have been used to understand how the introduction of a hydroxyl group leads to a favorable hydrogen bond with Ser195 in Factor Xa. Current time information in Bangalore, IN. Similarly, computational models can predict how different basic groups fit into the S1 and S3/S4 pockets of the enzyme, aiding in the design of more selective inhibitors. The use of computational tools allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of molecules with the highest predicted activity and thereby accelerating the drug discovery process. beilstein-journals.orgmdpi.com

Future Research Directions and Emerging Paradigms for 2,6 Diphenoxypyridine

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 2,6-diphenoxypyridine has traditionally relied on established methods such as the Ullmann condensation, which involves the copper-catalyzed reaction of 2,6-dichloropyridine (B45657) with phenol (B47542). However, future research is geared towards developing more efficient, sustainable, and versatile synthetic routes.

Key areas of development include:

Palladium and Copper-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, like the Buchwald-Hartwig amination, are being adapted for C-O bond formation. Future work will likely focus on developing catalyst systems with higher turnover numbers and broader substrate scope, allowing for the synthesis of a wider range of substituted this compound derivatives under milder conditions.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes for the synthesis of diaryl ethers. Research will continue to optimize these protocols for this compound to improve yields and energy efficiency.

Continuous Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher reproducibility and scalability. Developing flow-based syntheses for this compound would enable safer and more efficient large-scale production, minimizing waste and improving process safety.

These advancements aim to make this compound and its derivatives more accessible to the broader scientific community, thereby accelerating research into their applications.

Exploration of Advanced Applications in Targeted Functional Materials

The rigid, V-shaped geometry and coordinating ability of this compound make it an attractive building block for a variety of functional materials. Future research is set to explore its incorporation into materials designed for specific, high-performance applications.

High-Performance Polymers: The integration of the this compound unit into polymer backbones can impart desirable properties such as thermal stability, rigidity, and specific optical characteristics. Research is directed towards creating novel polymers for applications in organic electronics, gas separation membranes, and advanced coatings.

Luminescent Materials: The pyridine (B92270) core can be functionalized to create molecules with interesting photophysical properties. Future work will involve designing this compound-based compounds that exhibit tunable fluorescence or phosphorescence for use in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom provides a coordination site for metal ions, making this compound a potential linker for the construction of MOFs. The bulky phenoxy groups can influence the pore size and environment within the framework. Future exploration will target the synthesis of MOFs with tailored properties for gas storage, catalysis, and chemical separations.

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Optimization

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) presents a paradigm shift in molecular design. For this compound, these computational tools can accelerate the discovery of new derivatives with optimized properties.

Predictive Modeling: Machine learning models can be trained on existing data to predict the properties of novel, unsynthesized this compound derivatives. This can include predicting their binding affinity to metal catalysts, their photophysical characteristics, or their stability in a polymer matrix.

High-Throughput Virtual Screening: AI-driven platforms can perform virtual screening of vast chemical libraries to identify promising candidates for specific applications. This approach can rapidly identify the most promising substitution patterns on the phenoxy rings for a desired function, saving significant time and resources compared to traditional experimental screening.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions for the synthesis of this compound, predicting the optimal catalyst, solvent, and temperature to maximize yield and minimize byproducts.

The synergy between computational prediction and experimental validation will be crucial in unlocking the full potential of the this compound scaffold.

Discovery of New Catalytic Pathways Enabled by this compound Ligands

The use of this compound as a ligand in transition metal catalysis is an area ripe for exploration. Its unique steric and electronic properties can be harnessed to control the reactivity and selectivity of catalytic transformations.

Future research will focus on:

Modulating Catalyst Activity: The electron-withdrawing nature of the pyridine ring and the bulky phenoxy groups can create a unique coordination environment around a metal center. This can be exploited to stabilize reactive intermediates or to promote difficult catalytic steps in reactions such as cross-coupling, C-H activation, and polymerization.

Asymmetric Catalysis: By introducing chiral centers onto the phenoxy groups, it is possible to create chiral this compound ligands. These could be employed in asymmetric catalysis to produce enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries.

Post-Polymerization Modification: The pyridine nitrogen in a polymer-bound this compound unit can act as a coordination site for metals, enabling post-polymerization modification. This could allow for the introduction of catalytic sites or other functionalities onto a pre-formed polymer chain.

Design and Synthesis of Novel Responsive Supramolecular Systems

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The directional coordination ability of the pyridine nitrogen makes this compound an excellent candidate for building complex, functional supramolecular architectures.

Emerging research directions include:

Stimuli-Responsive Materials: By incorporating photo- or redox-active groups, or by utilizing the reversible nature of metal-ligand coordination, it is possible to create supramolecular systems that respond to external stimuli such as light, heat, or chemical agents. This could lead to the development of "smart" materials for drug delivery, sensing, or self-healing applications.

Supramolecular Polymers: The V-shape of this compound can be used to direct the formation of linear or cyclic supramolecular polymers through metal coordination. The properties of these materials can be tuned by changing the metal ion or by modifying the ligand structure.

Coordination Cages and Capsules: The defined geometry of this compound can be exploited to construct discrete, three-dimensional coordination cages. These cages can encapsulate guest molecules, acting as molecular flasks for carrying out reactions in a confined environment or for the selective recognition of small molecules.

Sustainable Chemistry Approaches in the Synthesis and Application of this compound

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research. For this compound, this involves rethinking both its synthesis and its lifecycle.

Future efforts in this area will prioritize:

Catalyst-Free and Solvent-Free Synthesis: Research will aim to develop synthetic methods that avoid the use of heavy metal catalysts and volatile organic solvents. This could involve exploring high-temperature, catalyst-free reactions or utilizing greener solvent alternatives like water or supercritical CO2.

Use of Renewable Feedstocks: A long-term goal is to develop synthetic pathways to the pyridine and phenol building blocks from renewable biomass sources rather than from petrochemicals. This would significantly reduce the environmental footprint of this compound production.

Designing for Degradability: In the context of functional materials like polymers, future designs will consider the end-of-life of the product. This involves incorporating cleavable linkages into the material's structure to allow for chemical recycling or biodegradation, contributing to a circular economy.

By embracing these future directions, the scientific community can continue to unlock new properties and applications of this compound while adhering to principles of efficiency, innovation, and environmental stewardship.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-diphenoxypyridine derivatives in medicinal chemistry research?

- Methodological Answer : The synthesis of this compound derivatives typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. For example, Phillips et al. (1999) developed a pyridine-core scaffold by replacing photochemically unstable bisamidines with phenoxy groups, achieving potent factor Xa inhibitors via sequential substitution reactions . Accelerated reaction rates can be achieved using microwave-assisted synthesis or catalytic systems like palladium/copper complexes. Key considerations include protecting group strategies for pyridine nitrogen and optimizing solvent systems (e.g., DMF or THF) to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Structural elucidation requires a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.

- HPLC-MS for assessing chemical stability and quantifying byproducts.

- X-ray crystallography to resolve binding conformations, as demonstrated for factor Xa inhibitor 6h, which revealed two distinct binding modes .

- Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for energetic derivatives .

Q. What safety considerations are essential when handling this compound derivatives in laboratory settings?

- Methodological Answer : While specific safety data for this compound are limited, general protocols for pyridine derivatives include:

- Using local exhaust ventilation to avoid inhalation of fine powders .

- Wearing chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact .

- Storing compounds in light-resistant containers under inert atmospheres to prevent degradation .

- Implementing emergency wash stations and neutralizing spills with sand or vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound-based inhibitors across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., enzyme sources, buffer pH). To address this:

- Standardize assays using recombinant human factor Xa instead of bovine analogs, as species-specific active sites may alter inhibition kinetics .

- Perform dose-response curves under consistent substrate concentrations (e.g., chromogenic substrate S-2765).

- Validate selectivity via counter-screening against related proteases (e.g., thrombin, trypsin) and use crystallographic data to identify off-target binding pockets .

Q. What structural modifications enhance the selectivity of this compound derivatives as factor Xa inhibitors?

- Methodological Answer : Key modifications include:

- Introducing bulky para-substituents (e.g., trifluoromethyl) on phenoxy groups to exploit the S4 pocket of factor Xa, improving selectivity over thrombin by >1000-fold .

- Replacing central pyridine with bipyridine to enhance π-π stacking with Tyr228 in the active site .

- Using molecular dynamics simulations to predict steric clashes with non-target enzymes, followed by synthetic validation .

Q. How does crystallographic analysis inform the binding mechanisms of this compound derivatives with target enzymes?

- Methodological Answer : Co-crystallization of inhibitors like 6h with factor Xa revealed:

- Dual-binding modes : One conformation engages the catalytic Ser195 via hydrogen bonding, while another occupies the hydrophobic S1 pocket .

- Water-mediated interactions that stabilize the transition state, which can be optimized by introducing polar substituents.

- Resolution limits : High-resolution (<2.0 Å) structures are critical for identifying subtle conformational changes during inhibition .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Use density functional theory (DFT) to calculate electron distribution and predict metabolic hotspots vulnerable to oxidation.

- Apply molecular docking (e.g., AutoDock Vina) to prioritize derivatives with high binding affinity and low desolvation penalties.

- Simulate plasma protein binding using QSAR models to reduce off-target sequestration and improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.